AriMocloMol Maleic Acid
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Overview
Description
AriMocloMol Maleic Acid is a biochemical compound primarily used in the field of proteomics research. The compound is a derivative of arimoclomol, which functions by stimulating the production of molecular chaperones, proteins that assist in the proper folding of other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AriMocloMol Maleic Acid involves several steps. The starting material, arimoclomol, is reacted with maleic acid to form the final product. The reaction typically occurs under controlled conditions to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled .
Chemical Reactions Analysis
Types of Reactions
AriMocloMol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
AriMocloMol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein folding and misfolding.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like ALS and other conditions involving protein misfolding
Industry: Utilized in the production of various biochemical products and as a research tool in industrial laboratories
Mechanism of Action
AriMocloMol Maleic Acid exerts its effects by stimulating the production of molecular chaperones, proteins that assist in the proper folding of other proteins. This mechanism helps in reducing the accumulation of misfolded proteins, which is a common feature in many neurodegenerative diseases . The compound targets specific molecular pathways involved in protein folding and stress responses, enhancing the cell’s ability to manage misfolded proteins .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: Another dicarboxylic acid with similar chemical properties.
Maleic Anhydride: A related compound used in various industrial applications.
Succinic Acid: A dicarboxylic acid that shares some chemical characteristics with maleic acid
Uniqueness
AriMocloMol Maleic Acid is unique due to its specific application in proteomics research and its potential therapeutic effects in treating neurodegenerative diseases. Unlike other similar compounds, it specifically targets molecular chaperones and protein folding pathways, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSJUJCPWMZKR-GARNONDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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